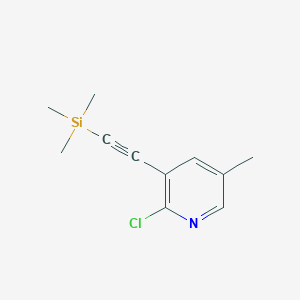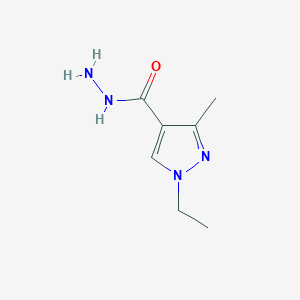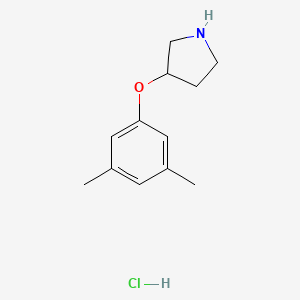
3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClNO . It has gained attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, attached to a 3,5-dimethylphenoxy group . The molecular weight of this compound is 227.73 g/mol .Scientific Research Applications
Corrosion Inhibition : The compound 3,5-dimethyl-1H-pyrazole, which shares a structural similarity with 3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride, has been studied for its role in corrosion inhibition. It was found to be an effective inhibitor for steel corrosion in hydrochloric acid solution, acting primarily as a cathodic inhibitor and showing increased efficiency with concentration (Bouklah et al., 2005).
Chemical Synthesis and Reactions : Research on similar compounds like 3,4-dimethylpyrrole demonstrates their potential in various chemical reactions. For instance, the treatment of 3,4-dimethylpyrrole with hydrochloric acid resulted in a reversible dimerization reaction, providing insights into acid-catalyzed pyrrole self-condensation mechanisms (Bender & Bonnett, 1968).
Organocatalysis : A study on bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, which is structurally related to 3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride, highlighted its use as an organocatalyst for asymmetric epoxidation of α,β-enones. This compound showed improved reactivity and enantioselectivity compared to other catalysts (Lattanzi, 2006).
Synthetic Applications in Medicine : Similar compounds have also been studied for their potential applications in medicine. For instance, the synthesis and evaluation of antileukemic activity of certain pyrrolizine derivatives revealed good antileukemic activity comparable to mitomycin (Ladurée et al., 1989).
Heterocyclic Ring Expansions : The reaction of various pyrroles, including dimethyl-substituted ones, with dichlorocarbene indicated the formation of chloropyridines and supported mechanistic proposals for heterocyclic ring expansions (Jones & Rees, 1969).
Polymer Science : A novel polyester based on 2,4-dimethylpyrrole-3,5-dicarboxylic acid was synthesized, indicating the potential use of similar compounds in polymer science. The physicochemical characteristics of this polymer suggested its application as a component of alkyd resins potentially possessing biological activity (Sugralina et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dimethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-5-10(2)7-12(6-9)14-11-3-4-13-8-11;/h5-7,11,13H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIZIOVTNKOHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




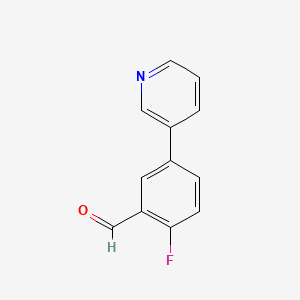


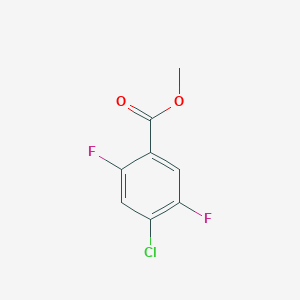
![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)



![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)


